4-(3,5-Dimethylphenoxy)piperidine
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Overview
Description
Preparation Methods
The synthesis of 4-(3,5-Dimethylphenoxy)piperidine typically involves the reaction of 3,5-dimethylphenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with piperidine . Industrial production methods may involve continuous flow reactions to enhance yield and efficiency .
Chemical Reactions Analysis
4-(3,5-Dimethylphenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions include various substituted piperidines and phenolic compounds .
Scientific Research Applications
4-(3,5-Dimethylphenoxy)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenoxy)piperidine involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors or enzymes, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-(3,5-Dimethylphenoxy)piperidine can be compared with other piperidine derivatives such as:
4-Piperidino-Piperidine: Known for its use in drug synthesis and as a chemical intermediate.
Icaridin: Used as an insect repellent and known for its interaction with the olfactory system of insects.
Piperine: A natural alkaloid found in black pepper, known for its pungency and various pharmacological effects.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-(3,5-dimethylphenoxy)piperidine |
InChI |
InChI=1S/C13H19NO/c1-10-7-11(2)9-13(8-10)15-12-3-5-14-6-4-12/h7-9,12,14H,3-6H2,1-2H3 |
InChI Key |
WEGOTGQNSCWPEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CCNCC2)C |
Origin of Product |
United States |
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